2-Fluoropyridine-5-boronic acid

Overview

Description

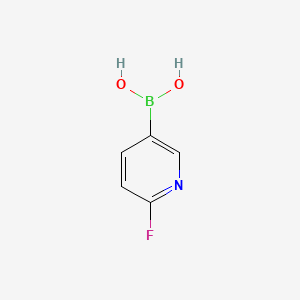

2-Fluoropyridine-5-boronic acid (CAS: 351019-18-6) is a heteroaryl boronic acid derivative widely employed in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl and heterobiaryl compounds. Its molecular formula is C₅H₅BFNO₂, with a molecular weight of 140.91 g/mol . Key properties include:

- Physical State: Pale red solid (mp: 209–210°C) .

- Purity: >97% (HPLC) with retention time $ t_R = 20.91 $ min .

- Spectral Data: Distinct $ ^1H $ NMR signals at δ 8.48 (d, 1H) and $ ^{13}C $ NMR peaks at δ 177.5 (carbonyl) and 164.5 (fluoropyridine) .

This compound is pivotal in pharmaceutical synthesis, enabling the construction of apigenin analogues (anti-pancreatic stellate cell agents) and nicotinic acetylcholine receptor ligands . Its fluorine substituent enhances electron-withdrawing effects, improving coupling efficiency and stability under catalytic conditions.

Preparation Methods

The synthesis of 6-fluoropyridin-3-ylboronic acid can be achieved through several methods:

Metal-Halogen Exchange: This method involves the reaction of the corresponding pyridinyl halides with trialkylborates.

Metal-Hydrogen Exchange: This method uses substituted pyridine under specific conditions.

Chemical Reactions Analysis

6-Fluoropyridin-3-ylboronic acid undergoes various chemical reactions, including:

Hydroxydeboronation: This reaction involves the conversion of the boronic acid group to a hydroxyl group using basic hydrogen peroxide.

Suzuki-Miyaura Cross-Coupling: This reaction is widely used in organic synthesis to form carbon-carbon bonds.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to various products.

Scientific Research Applications

Synthetic Chemistry

2-Fluoropyridine-5-boronic acid is predominantly used in Suzuki-Miyaura coupling reactions , which are essential for forming carbon-carbon bonds. This reaction facilitates the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. The compound's ability to act as a boron source enhances its utility in creating diverse chemical structures with high efficiency .

Drug Discovery

In medicinal chemistry, this compound plays a critical role in the design of novel therapeutic agents. It is employed to develop compounds targeting specific biological pathways, particularly in cancer treatment and other diseases. For instance, studies have shown that derivatives of this compound exhibit significant anticancer activity by inhibiting key enzymes involved in tumor progression . Its application extends to the synthesis of fluorinated compounds that can improve the pharmacokinetic profiles of drugs .

Material Science

The compound is also utilized in the development of advanced materials, such as polymers and coatings. These materials benefit from enhanced properties like durability and resistance to environmental factors. The incorporation of this compound into polymer matrices can lead to improved mechanical properties and thermal stability, making it suitable for various industrial applications .

Bioconjugation

In biochemistry, this compound is significant for bioconjugation techniques, which involve attaching biomolecules to surfaces or other molecules. This capability is crucial for developing biosensors and drug delivery systems. The selective binding properties of boronic acids allow for the attachment of carbohydrates and proteins, facilitating studies in molecular biology .

Analytical Chemistry

The compound is employed in various analytical methods, including chromatography and spectroscopy. Its ability to form stable complexes with certain analytes enhances detection sensitivity and specificity in complex mixtures. This application is particularly valuable in environmental monitoring and pharmaceutical analysis .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 6-fluoropyridin-3-ylboronic acid involves its interaction with various molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other biologically active molecules . The fluorine atom enhances the compound’s stability and reactivity, allowing it to participate in various chemical reactions .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Key Structural Analogues

The following boronic acids share structural similarities with 2-fluoropyridine-5-boronic acid, differing in substituent positions or functional groups:

Reactivity in Suzuki-Miyaura Coupling

- This compound :

- 2-Methoxypyrimidine-5-boronic Acid :

- 2-Fluoropyridine-3-boronic Acid :

Electronic and Steric Effects

- Fluorine Position :

- Substituent Type :

Biological Activity

2-Fluoropyridine-5-boronic acid (CAS Number: 351019-18-6) is a boronic acid derivative that has garnered attention for its potential biological applications, particularly in medicinal chemistry and drug development. This article explores its biological activity, including its mechanism of action, pharmacological properties, and relevant case studies.

- Molecular Formula : CHBFNO

- Molecular Weight : 140.91 g/mol

- Density : 1.1 g/cm³

- Melting Point : 29-33 °C

- Solubility : Soluble in methanol

This compound acts primarily as a boronic acid that can form reversible covalent bonds with diols and other nucleophiles, which is crucial for its role in various biochemical pathways. Its ability to interact with biological molecules makes it a valuable tool in chemical biology and medicinal chemistry.

Antagonistic Properties

Recent studies have highlighted the compound's role as a noncompetitive antagonist of the chemokine receptors CXCR1 and CXCR2. These receptors are implicated in inflammatory responses and cancer progression. The antagonism of these receptors by this compound may offer therapeutic benefits in treating inflammatory diseases and certain cancers .

Nicotinic Acetylcholine Receptor Binding

In a related study, derivatives of fluorinated pyridine compounds were synthesized and evaluated for their affinity to nicotinic acetylcholine receptors (nAChRs). While the specific binding affinity of this compound was not detailed, similar compounds showed significant interaction with nAChRs, suggesting that 2-fluoropyridine derivatives could also exhibit similar properties .

Case Studies

- CXCR1 and CXCR2 Inhibition

-

Nicotinic Receptor Studies

- Objective : To assess the binding properties of various pyridine analogues on nAChRs.

- Findings : Some analogues retained high affinity for nAChRs but showed no agonist activity, suggesting a complex interaction that warrants further investigation into the exact role of 2-fluoropyridine derivatives .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for Suzuki-Miyaura coupling involving 2-fluoropyridine-5-boronic acid?

The Suzuki-Miyaura cross-coupling of this compound (CAS 351019-18-6) typically employs a palladium catalyst (e.g., Pd(dppf)Cl₂), potassium acetate (KOAc) as a base, and a mixed solvent system (THF/EtOH/H₂O) at 80°C for 18 hours, achieving yields up to 85% . Key variables include:

- Catalyst selection : Pd(dppf)Cl₂ balances reactivity and stability for pyridine boronic acids.

- Solvent ratio : A 3:1:1 THF/EtOH/H₂O mixture enhances solubility of both aryl halides and boronic acids.

- Temperature control : Prolonged heating above 80°C may induce deboronation side reactions.

Q. How can researchers ensure purity of this compound in synthetic workflows?

Purity challenges arise from hydrolytic instability and potential isomerization (e.g., 3- vs. 5-boronic acid positions). Methodological approaches include:

- Chromatographic separation : Reverse-phase HPLC with acetonitrile/water gradients resolves boronic acid isomers .

- NMR validation : and NMR distinguish fluoropyridine regioisomers and confirm boronic acid integrity .

- Storage : Anhydrous conditions at -20°C minimize hydrolysis .

Advanced Research Questions

Q. How does the fluorine substituent influence the reactivity of this compound in dynamic covalent systems?

The fluorine atom at the 2-position enhances electrophilicity of the boronic acid group via inductive effects, accelerating boronate ester formation with diols (e.g., saccharides). However, steric hindrance from the pyridine ring may reduce binding affinity compared to non-fluorinated analogs. Recent studies suggest fluorinated boronic acids improve selectivity for α-hydroxy acids in chemosensor applications .

Q. What strategies mitigate data contradictions in cross-coupling yields with this compound?

Discrepancies in reported yields (e.g., 57–85% ) often stem from:

- Substrate electronic effects : Electron-deficient aryl halides (e.g., nitro-substituted) couple less efficiently due to slower oxidative addition.

- Protodeboronation : Trace water or acidic impurities degrade the boronic acid. Pre-drying solvents and using excess KOAc mitigate this .

- Catalyst poisoning : Fluoropyridines may coordinate Pd catalysts, reducing activity. Adding phosphine ligands (e.g., XPhos) can restore reactivity .

Q. Can this compound be integrated into stimuli-responsive hydrogels for biomedical applications?

Yes. The boronic acid group enables glucose-responsive behavior via reversible diol binding, making it suitable for insulin delivery systems. For example:

- Hydrogel design : Copolymerization with acrylamide monomers creates pH- and glucose-sensitive networks.

- Self-healing : Dynamic boronate ester bonds enable rapid repair of hydrogel fractures under physiological conditions .

Q. What analytical techniques resolve structural ambiguities in fluoropyridine boronic acid derivatives?

- X-ray crystallography : Resolves regiochemical ambiguities (e.g., 3- vs. 5-boronic acid positions) but requires high-purity crystals.

- Mass spectrometry (HRMS) : Confirms molecular ion peaks and detects hydrolytic byproducts (e.g., deboronated pyridines).

- IR spectroscopy : B-O stretching (~1340 cm⁻¹) and B-F interactions (~1100 cm⁻¹) validate boronic acid functionality .

Q. Methodological Challenges and Solutions

Q. How to address low yields in multi-step syntheses using this compound?

- Stepwise optimization : Isolate intermediates (e.g., bromopyridine precursors) to avoid cumulative side reactions .

- Microwave-assisted synthesis : Reduces reaction times for Suzuki couplings (e.g., 30 minutes vs. 18 hours ), minimizing boronic acid degradation.

Q. What are the implications of isomer contamination in pharmacological studies?

Even trace isomers (e.g., 2-fluoropyridine-3-boronic acid) can skew bioactivity data. For example, in CXCR1/2 antagonist studies, boronic acid positioning affects binding to chemokine receptors. Rigorous HPLC purification and activity assays with isomerically pure samples are critical .

Properties

IUPAC Name |

(6-fluoropyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BFNO2/c7-5-2-1-4(3-8-5)6(9)10/h1-3,9-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJBYZWHAPXIJID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(C=C1)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00382636 | |

| Record name | 2-Fluoropyridine-5-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351019-18-6 | |

| Record name | 2-Fluoropyridine-5-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (6-fluoropyridin-3-yl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.